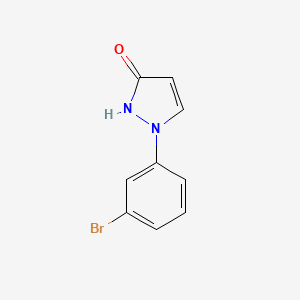![molecular formula C8H17ClO3 B2678943 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL CAS No. 1824299-36-6](/img/structure/B2678943.png)
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL” is a chemical compound with the molecular formula C8H17ClO3 . It has a molecular weight of 196.67. The IUPAC name for this compound is 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol .
Molecular Structure Analysis
The InChI code for “3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL” is 1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Novel Phthalocyanines Synthesis
Two novel nickel phthalocyanines with peripherally alpha(α)-substituents were synthesized for studying their spectroscopic properties and aggregation behavior. These compounds, including variants similar to 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL, showed unique Q-bands in the near-IR region and demonstrated non-aggregating behavior across various solvents, indicating their potential in photonic applications and materials science (Durmuş et al., 2008).
Polymerization Initiator
The synthesis of 3-(2′-Ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, which shares a similar synthetic pathway with the target compound, was demonstrated. This compound acts as an anion polymerization initiator, suggesting the utility of such compounds in polymer science (Feng, 2005).
Fluorescent Dihydrofuran Derivatives
A study demonstrated the regio- and stereoselective homocoupling of 1,1-disubstituted 3-aryl-2-propyn-1-ols, leading to fluorescent 2,3-dihydrofuran derivatives. This synthesis route, which could potentially include the manipulation of similar alcohols, underscores the role of these compounds in developing fluorescent materials for chemical sensing and imaging applications (Funayama et al., 2005).
Functional Polysiloxanes
A novel synthesis method for functional polysiloxanes was reported, leveraging compounds structurally related to 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL. These materials exhibit fluorescence and hydrophilicity, suggesting their potential in biomedical applications, such as hydrophilic modifications for medical devices and sensors (Cao et al., 2017).
Anticancer Drug Synthesis
The synthesis of a naftopidil analogue as a new anticancer drug showcases the pharmaceutical applications of compounds with similar structural frameworks. This compound induces cell death in various human cancer cell lines, highlighting the importance of such chemical structures in developing novel therapeutic agents (Nishizaki et al., 2014).
properties
IUPAC Name |
3-[2-(3-chloropropoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZOJZJAVBXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824299-36-6 |
Source


|
| Record name | 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)
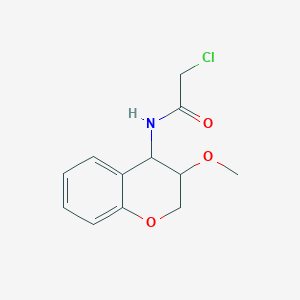
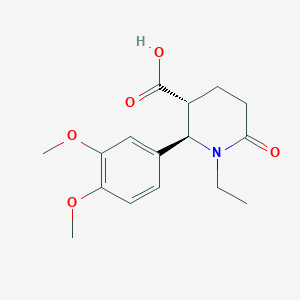
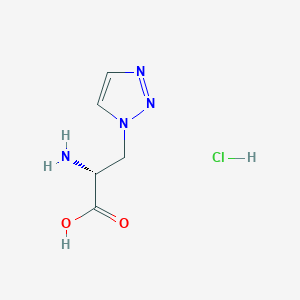

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
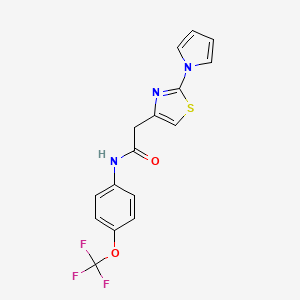
![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)
